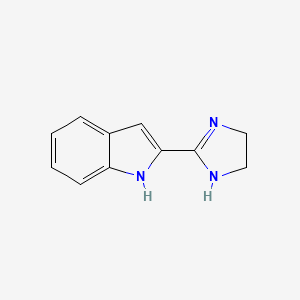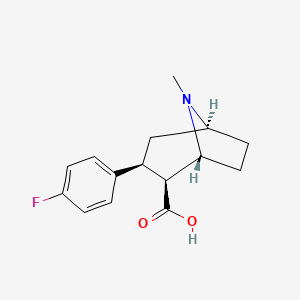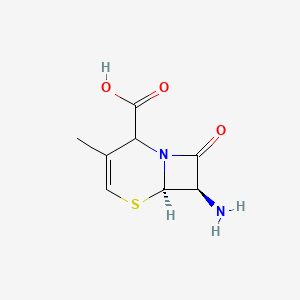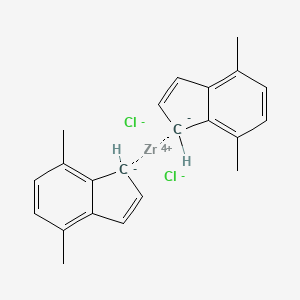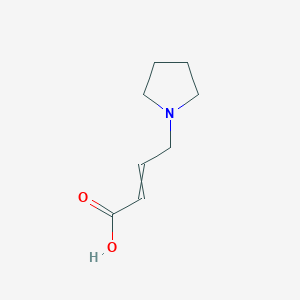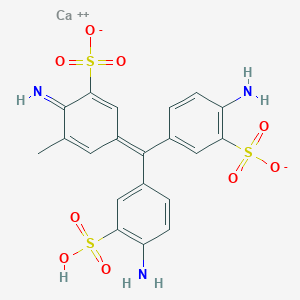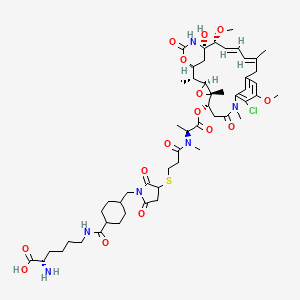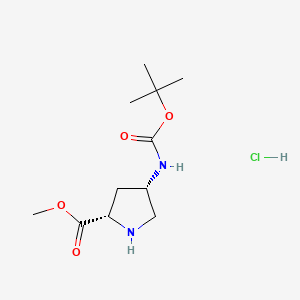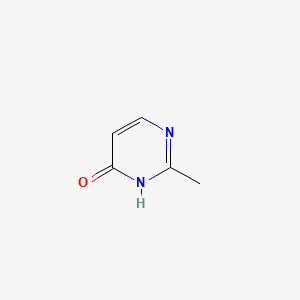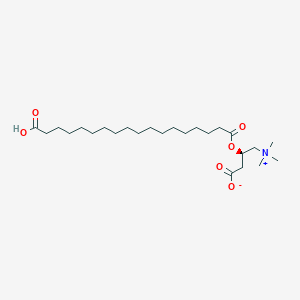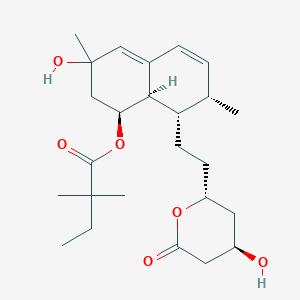
zirconium chloride hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(IV) chloride, also known as zirconium tetrachloride, is an inorganic compound frequently used as a precursor to other compounds of zirconium . This white high-melting solid hydrolyzes rapidly in humid air . Zirconium(IV) chloride is a Lewis acid catalyst, which has low toxicity . It is a moisture-resistant material that is used as a catalyst in organic transformations .
Synthesis Analysis
The salt is produced by hydrolysis of zirconium tetrachloride or treating zirconium oxide with hydrochloric acid . In the precipitation method, zirconium in ZOC was precipitated as zirconium hydroxide at pH 10 with ammonia, dried, and calcined at 900 °C for 3 hours .Molecular Structure Analysis
Zirconium(IV) chloride adopts a polymeric structure wherein each Zr is octahedrally coordinated . The salt produced by hydrolysis of zirconium tetrachloride adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ .Chemical Reactions Analysis
The generation of the hydroxide occurred through polymerization and formation of polynuclear particles in which the zirconium atoms in the structure of a single tetramer are linked to the atoms in the structure of the other one by double hydroxy bridges .Physical And Chemical Properties Analysis
Zirconium(IV) chloride has a vapor pressure of 1 mmHg at 190 °C and a density of 2.8 g/mL at 25 °C . It is a white to off-white solid that is sparingly soluble in water .Safety And Hazards
Orientations Futures
Zirconium-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
Propriétés
Numéro CAS |
10119-31-0 |
|---|---|
Nom du produit |
zirconium chloride hydroxide |
Formule moléculaire |
ClHZr |
Poids moléculaire |
127.68494 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



